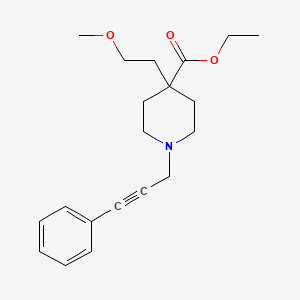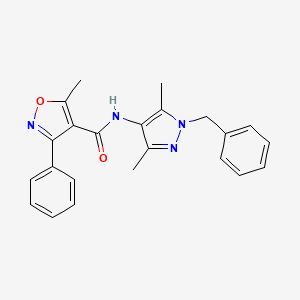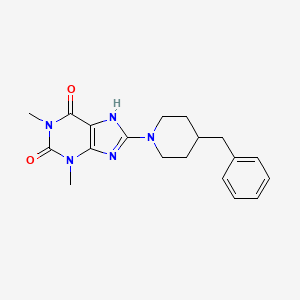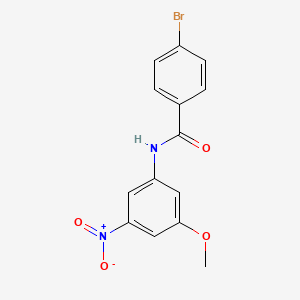![molecular formula C22H30N2O3 B6023149 1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methylpiperidine](/img/structure/B6023149.png)
1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methylpiperidine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It was first synthesized in 2005 by a team of researchers led by Dr. James R. Cook at the University of Wisconsin-Milwaukee. Since then, CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methylpiperidine works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which leads to a decrease in neuronal activity. This mechanism of action is similar to that of other drugs that enhance GABAergic neurotransmission, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to increase the levels of GABA in the brain. This leads to a decrease in neuronal activity, which can have a range of effects depending on the specific brain region and neuronal circuitry involved. Some of the potential effects of this compound include sedation, anxiolysis, anticonvulsant activity, and anti-addictive effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methylpiperidine for lab experiments is its potency and selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life in vivo, which can make it difficult to achieve sustained effects in animal models.
Future Directions
There are several potential future directions for research on 1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methylpiperidine. One area of interest is the development of more potent and selective GABA transaminase inhibitors. Another area of interest is the investigation of the therapeutic potential of this compound in various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound to better understand its potential clinical applications.
Synthesis Methods
The synthesis of 1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methylpiperidine involves a series of chemical reactions starting from commercially available starting materials. The key step involves the coupling of 1-(4-hydroxybenzoyl)-2-methylpiperidine with 1-(cyclopropylcarbonyl)-4-piperidinol using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then converted to this compound through a series of purification steps.
Scientific Research Applications
1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methylpiperidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that plays a key role in regulating neuronal activity. This makes this compound a promising candidate for the treatment of conditions such as epilepsy, anxiety, and addiction.
properties
IUPAC Name |
cyclopropyl-[4-[4-(2-methylpiperidine-1-carbonyl)phenoxy]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-16-4-2-3-13-24(16)22(26)18-7-9-19(10-8-18)27-20-11-14-23(15-12-20)21(25)17-5-6-17/h7-10,16-17,20H,2-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYQDCFWVHGXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-isopropyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B6023066.png)
![1-[cyclohexyl(methyl)amino]-3-[3-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6023069.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6023087.png)

![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6023104.png)
![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6023132.png)
![ethyl 1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6023136.png)

![2-(2-chlorophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6023139.png)
![N-cyclohexyl-2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6023146.png)
![2-bromo-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6023155.png)
![propyl 3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B6023160.png)
